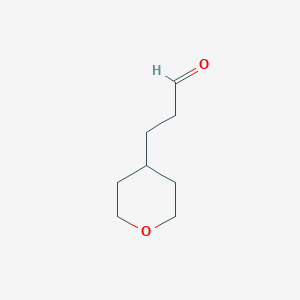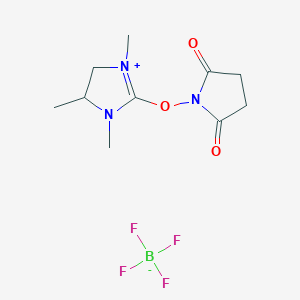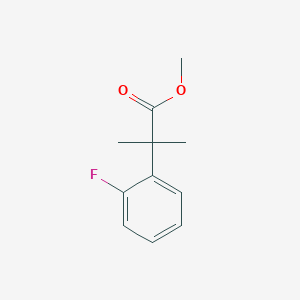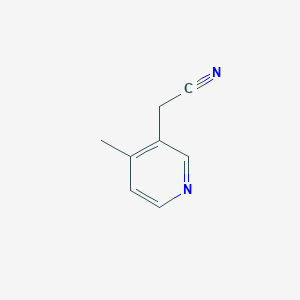![molecular formula C9H19N3OSi B1426167 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine CAS No. 885325-91-7](/img/structure/B1426167.png)
1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine
Descripción general
Descripción
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine is an organosilicon compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in synthetic chemistry and other applications.
Aplicaciones Científicas De Investigación
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl and amino groups in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Mecanismo De Acción
Target of Action
Similar compounds like 2-(trimethylsilyl)ethoxymethyl chloride (sem-cl) are widely used reagents for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .
Mode of Action
The compound likely interacts with its targets by forming a protective group. This is based on the known behavior of similar compounds, such as 2-(Trimethylsilyl)ethoxymethyl chloride, which is used to protect amines, alcohols, phenols, and carboxy groups .
Biochemical Pathways
The compound likely plays a role in the synthesis of other compounds, given its potential use as a protecting group for various functional groups .
Action Environment
It’s worth noting that similar compounds, such as 2-(trimethylsilyl)ethoxymethyl chloride, are sensitive to moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine typically involves the reaction of 1H-pyrazol-3-amine with 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to 0°C
- Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Deprotection: The trimethylsilyl group can be removed using fluoride ions, such as tetrabutylammonium fluoride, to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: Tetrabutylammonium fluoride in anhydrous solvents like THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free hydroxyl derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a precursor in the synthesis of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine.
Trimethylsilyl ethers: Commonly used protecting groups in organic synthesis.
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole: Similar in structure and used for protecting imidazole derivatives.
Uniqueness
This compound is unique due to its specific combination of the pyrazole ring and the trimethylsilyl protecting group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications where selective protection and deprotection are required.
Propiedades
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWNVHAODOBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide](/img/structure/B1426095.png)
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)



![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)


